molecular formula C18H23N6O5P B13444179 (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid

Cat. No.: B13444179
M. Wt: 434.4 g/mol
InChI Key: NWHKAJWJKCADJB-NRSAYIQQSA-N
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Description

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base, a phosphoryl group, and an amino acid moiety. Its unique configuration makes it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: The synthesis begins with the preparation of the 6-aminopurin-9-yl moiety, which can be achieved through various methods, including the condensation of appropriate amines with purine derivatives.

    Attachment of the Propan-2-yl Group:

    Phosphorylation: The phosphoryl group is then introduced via phosphorylation reactions, often using phosphoryl chloride or similar reagents.

    Formation of the Amino Acid Moiety: The final step involves coupling the phosphorylated intermediate with the amino acid, typically through peptide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the purine base and phosphoryl group but differs in the overall structure and function.

    Nucleotides: Similar in having a purine or pyrimidine base, a sugar, and a phosphate group, but vary in their specific configurations and roles.

Uniqueness

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H23N6O5P

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C18H23N6O5P/c1-12(8-24-10-22-15-16(19)20-9-21-17(15)24)28-11-30(27,23-13(2)18(25)26)29-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,27)(H,25,26)(H2,19,20,21)/t12-,13+,30?/m1/s1

InChI Key

NWHKAJWJKCADJB-NRSAYIQQSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)OC3=CC=CC=C3

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)OC3=CC=CC=C3

Origin of Product

United States

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